Dual mPGES-1/5-LOX Inhibition Profile: YS121 vs. CAY10589 vs. MF63
YS121 exhibits a balanced dual inhibition profile with IC50 values of 3.4 μM for mPGES-1 and 6.5 μM for 5-LOX [1]. In contrast, the dual inhibitor CAY10589 shows a 2.6-fold higher potency on mPGES-1 (IC50 = 1.3 μM) and a 6.5-fold higher potency on 5-LOX (IC50 = 1.0 μM) . The selective mPGES-1 inhibitor MF63 is >2,600-fold more potent on mPGES-1 (IC50 = 1.3 nM) but lacks 5-LOX activity [2]. This quantitative difference defines YS121's unique position as a moderately potent but balanced dual agent, which may be preferred when complete ablation of either pathway is undesirable.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | mPGES-1 IC50 = 3.4 μM; 5-LOX IC50 = 6.5 μM |
| Comparator Or Baseline | CAY10589: mPGES-1 IC50 = 1.3 μM; 5-LOX IC50 = 1.0 μM. MF63: mPGES-1 IC50 = 1.3 nM; 5-LOX IC50 = not applicable (selective). |
| Quantified Difference | CAY10589 is 2.6-fold (mPGES-1) and 6.5-fold (5-LOX) more potent. MF63 is 2,600-fold more potent on mPGES-1 but lacks 5-LOX activity. |
| Conditions | Cell-free assays using human recombinant enzymes. |
Why This Matters
Procurement choice depends on desired potency balance: YS121 offers a moderate, equipotent dual profile, whereas CAY10589 provides stronger inhibition and MF63 delivers ultra-potent, single-target mPGES-1 blockade.
- [1] Koeberle A, Rossi A, Zettl H, Pergola C, Dehm F, Bauer J, Greiner C, Reckel S, Hoernig C, Northoff H, Bernhard F, Dötsch V, Sautebin L, Schubert-Zsilavecz M, Werz O. The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. J Pharmacol Exp Ther. 2010 Mar;332(3):840-8. View Source
- [2] Xu D, Rowland SE, Clark P, Giroux A, Côté B, Guay J, Salem M, Ducharme Y, Friesen RW, Methot N, Mancini J, Audoly L, Riendeau D. MF63 [2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)-isophthalonitrile], a selective microsomal prostaglandin E synthase-1 inhibitor, relieves pyresis and pain in preclinical models of inflammation. J Pharmacol Exp Ther. 2008 Sep;326(3):754-63. View Source
